Cas no 477584-16-0 (6-(aminomethyl)-1,3-diazaspiro4.5decane-2,4-dione)

6-(aminomethyl)-1,3-diazaspiro4.5decane-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- EN300-2871635
- DTXSID201221837
- 477584-16-0
- 6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- AKOS019119576
- 1,3-Diazaspiro[4.5]decane-2,4-dione, 6-(aminomethyl)-
- 6-(aminomethyl)-1,3-diazaspiro4.5decane-2,4-dione
-
- MDL: MFCD23932133
- Inchi: 1S/C9H15N3O2/c10-5-6-3-1-2-4-9(6)7(13)11-8(14)12-9/h6H,1-5,10H2,(H2,11,12,13,14)
- InChI Key: MSHBYIDSETWZGU-UHFFFAOYSA-N
- SMILES: O=C1C2(CCCCC2CN)NC(N1)=O
Computed Properties
- Exact Mass: 197.116426730g/mol
- Monoisotopic Mass: 197.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 84.2Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- pka: 9.71±0.40(Predicted)
6-(aminomethyl)-1,3-diazaspiro4.5decane-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2871635-5.0g |
6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
477584-16-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-2871635-1.0g |
6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
477584-16-0 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-2871635-10.0g |
6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
477584-16-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-2871635-0.05g |
6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
477584-16-0 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-2871635-0.1g |
6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
477584-16-0 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-2871635-0.5g |
6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
477584-16-0 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-2871635-0.25g |
6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
477584-16-0 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-2871635-2.5g |
6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
477584-16-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-2871635-1g |
6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
477584-16-0 | 1g |
$699.0 | 2023-09-06 | ||
Enamine | EN300-2871635-5g |
6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
477584-16-0 | 5g |
$2028.0 | 2023-09-06 |
6-(aminomethyl)-1,3-diazaspiro4.5decane-2,4-dione Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Additional information on 6-(aminomethyl)-1,3-diazaspiro4.5decane-2,4-dione
Comprehensive Overview of 6-(Aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS No. 477584-16-0)
6-(Aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS No. 477584-16-0) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. Its spirocyclic framework and functional aminomethyl group make it a versatile intermediate for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers are increasingly exploring its potential in addressing neurodegenerative diseases, a hot topic in modern medicine due to the rising global prevalence of conditions like Alzheimer's and Parkinson's.
The compound's molecular structure features a 1,3-diazaspiro[4.5]decane core, which contributes to its stability and bioavailability. This characteristic aligns with current trends in small-molecule drug design, where spirocyclic compounds are prized for their three-dimensional complexity and ability to interact selectively with biological targets. A growing body of literature suggests that derivatives of 6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione may exhibit blood-brain barrier permeability, a critical factor for CNS-targeted therapies.
In synthetic chemistry, this compound serves as a building block for peptidomimetics and protease inhibitors, addressing the demand for novel treatments against viral infections and metabolic disorders. Its aminomethyl moiety allows for further functionalization, enabling researchers to optimize pharmacokinetic properties—a frequent search query among medicinal chemists. Recent studies highlight its role in developing allosteric modulators for G-protein-coupled receptors (GPCRs), a key focus area in precision medicine.
From an industrial perspective, CAS No. 477584-16-0 is manufactured under stringent Good Manufacturing Practice (GMP) conditions to ensure consistency for preclinical studies. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm its high purity (>98%), a metric highly valued by pharmaceutical buyers. The compound's stability under physiological pH conditions also makes it suitable for formulation development, another trending topic in drug delivery research.
Environmental and safety profiles of 6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione comply with REACH regulations, addressing growing concerns about green chemistry in drug synthesis. Its biodegradability and low ecotoxicity resonate with the pharmaceutical industry's shift toward sustainable practices, a subject frequently searched in conjunction with drug development.
Ongoing research explores the compound's potential in epigenetic modulation, particularly as a scaffold for histone deacetylase (HDAC) inhibitors—a class of compounds gaining traction in cancer immunotherapy. This application aligns with the surge in scientific queries about combination therapies and immune checkpoint modulation. Computational studies using molecular docking simulations further predict its interactions with neurological targets, providing a rational basis for future experimental validation.
The patent landscape reveals increasing interest in CAS 477584-16-0 derivatives, with applications spanning cognitive enhancers and neuroprotective agents. These developments cater to the expanding market for nootropics and anti-aging compounds, topics frequently discussed in both academic and consumer forums. Its structural similarity to natural alkaloids also opens avenues in natural product-inspired drug discovery, a field experiencing renewed interest.
In summary, 6-(aminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione represents a multifaceted compound with applications spanning from neurological research to sustainable drug development. Its evolving role in addressing global health challenges ensures its continued relevance in scientific literature and industrial applications alike.
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